6-(Cyclopropylmethoxy)nicotinic acid
Overview
Description
6-(Cyclopropylmethoxy)nicotinic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol It is a derivative of nicotinic acid, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on a nicotinic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for nicotinic acid and its derivatives often involve the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-(Cyclopropylmethoxy)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Industry: While not widely used industrially, it serves as a research chemical for developing new materials and processes
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence metabolic pathways related to lipid metabolism and energy production. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
6-Methoxynicotinic Acid: Another derivative with a methoxy group at a different position.
Cyclopropylmethanol: A related compound used in the synthesis of 6-(Cyclopropylmethoxy)nicotinic acid.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other nicotinic acid derivatives may not be suitable .
Properties
IUPAC Name |
6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKESUAZALAOHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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